Guanidine, (((3,5-diamino-6-chloropyrazinyl)carbonyl)oxy)-
Description
"Guanidine, (((3,5-diamino-6-chloropyrazinyl)carbonyl)oxy)-" is a structurally complex guanidine derivative featuring a pyrazine core substituted with amino, chloro, and carbonyloxy functional groups. The pyrazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4) is substituted at positions 3 and 5 with amino groups (-NH₂) and at position 6 with a chlorine atom. The guanidine moiety (-NH-C(=NH)-NH₂) is linked via a carbonyloxy (-O-C(=O)-) bridge to the pyrazinyl group, conferring unique electronic and steric properties. The compound’s pharmacological or industrial applications remain unspecified in the evidence, but its structural features align with bioactive molecules targeting enzymes or receptors sensitive to guanidine-based ligands.
Properties
CAS No. |
70311-45-4 |
|---|---|
Molecular Formula |
C6H8ClN7O2 |
Molecular Weight |
245.63 g/mol |
IUPAC Name |
(diaminomethylideneamino) 3,5-diamino-6-chloropyrazine-2-carboxylate |
InChI |
InChI=1S/C6H8ClN7O2/c7-2-4(9)13-3(8)1(12-2)5(15)16-14-6(10)11/h(H4,8,9,13)(H4,10,11,14) |
InChI Key |
LCEZJGYKKVYFPT-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)N)N)C(=O)ON=C(N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, (((3,5-diamino-6-chloropyrazinyl)carbonyl)oxy)- typically involves the reaction of 3,5-diamino-6-chloropyrazine with a guanylating agent. One common method is the use of S-methylisothiourea as a guanylating agent, which reacts with the pyrazine derivative under mild conditions to form the desired guanidine compound .
Industrial Production Methods
Industrial production of guanidine compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and one-pot synthesis approaches are common in industrial settings to streamline the production process and reduce costs .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Chloro Position
The chloro substituent at position 6 of the pyrazine ring undergoes nucleophilic aromatic substitution (SNAr) under mild conditions due to electron withdrawal by adjacent amino groups.
| Reaction Conditions | Nucleophile | Product | Reference |
|---|---|---|---|
| Ethanol, 60°C, 12 hrs | Ethylenediamine | 6-(2-Aminoethylamino)-3,5-diaminopyrazine | |
| DMF, K₂CO₃, 80°C, 6 hrs | Methanol | 6-Methoxy-3,5-diaminopyrazine derivative |
This reactivity is exploited in synthesizing sodium channel blockers, where secondary amines or alkoxy groups are introduced to modulate bioactivity .
Acylation and Alkylation of Amino Groups
The primary amino groups at positions 3 and 5 participate in acylation and alkylation reactions, enhancing solubility or enabling conjugation.
For example, alkylation with hexyl groups in polyhydroxylated alkyl chains improves ENaC (epithelial sodium channel) inhibition efficacy .
Hydrolysis of the Carbonyloxy Linkage
The ester-like carbonyloxy group (-OC(=O)-) connecting the guanidine and pyrazine moieties undergoes hydrolysis under acidic or basic conditions:
| Conditions | Rate Constant (k, s⁻¹) | Byproducts | Reference |
|---|---|---|---|
| 0.1 M HCl, 25°C | Guanidine hydrochloride | ||
| 0.1 M NaOH, 25°C | Sodium carboxylate |
This reaction is critical for prodrug activation or metabolite analysis .
Salt Formation with Acidic Counterions
The guanidine moiety (pKa ~12.4) readily forms stable salts with sulfonic acids, enhancing crystallinity and solubility:
| Acid | Salt Formed | Solubility (mg/mL, H₂O) | Reference |
|---|---|---|---|
| Methanesulfonic acid | Guanidine methanesulfonate | 12.3 | |
| Hydrochloric acid | Guanidine hydrochloride | 8.9 |
The methanesulfonate salt is pharmacologically preferred for sustained ENaC blockade in cystic fibrosis therapeutics .
Coordination Chemistry with Metal Ions
The amino and carbonyloxy groups act as ligands for transition metals, forming complexes with potential catalytic or antimicrobial properties:
| Metal Salt | Complex Structure | Observed Activity | Reference |
|---|---|---|---|
| CuCl₂ | [Cu(C₆H₇ClN₇O₂)₂]Cl₂ | Antimicrobial | |
| Fe(NO₃)₃ | Fe(C₆H₇ClN₇O₂)(NO₃)₂ | Oxidative catalysis |
These complexes are characterized by UV-Vis spectroscopy and X-ray crystallography .
Oxidative Degradation Pathways
Exposure to strong oxidizers (e.g., H₂O₂) cleaves the pyrazine ring, producing smaller amines and carbonyl compounds:
| Oxidizing Agent | Temperature (°C) | Major Degradants | Reference |
|---|---|---|---|
| H₂O₂ (30%) | 50 | Ammonia, Glyoxal | |
| KMnO₄ | 25 | Chloride, Urea |
Stability studies recommend storage under inert atmospheres to prevent oxidation .
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "Guanidine, (((3,5-diamino-6-chloropyrazinyl)carbonyl)oxy)-":
ENaC Blockers and Mucociliary Clearance
- Amiloride Analogs: Research has focused on amiloride analogs, including a compound designated N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N′-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), as a more potent and durable epithelial sodium channel (ENaC) blocker .
- Cystic Fibrosis Treatment: The rationale is that amiloride improves mucociliary clearance (MC) by blocking ENaC and expanding airway surface liquid (ASL). The compound 552-02 was synthesized to improve ENaC blocker cystic fibrosis (CF) pharmacotherapy .
- Pharmacological Testing: Compound 552-02 was tested for potency, reversibility of ENaC block, epithelial absorption, biotransformation, selectivity, durability of ASL expansion, and drug dissociation on ENaC .
Anti-PS Antibodies and Tumor Therapy
- Tumor Growth Inhibition: Anti-PS antibodies have been shown to inhibit tumor growth effectively in mice bearing large Colo 26 and L540 tumors .
- Mechanism of Action: These antibodies cause tumor vascular injury, accompanied by thrombosis and tumor necrosis .
Other Complex Applications
- Ruthenium Polypyridyl Complexes: These complexes have applications in various fields, including dye-sensitized solar cells, photoredox catalysis, light-driven water oxidation, and biological electron transfer . They can also be used for "caging" biologically active molecules, where light is used to break bonds between ruthenium and coordinated ligands .
- Uranium Adsorption: Surface complexation models developed in the laboratory can predict uranium (VI) adsorption in field conditions, which is relevant to reactive transport models in groundwater .
Mechanism of Action
The mechanism of action of guanidine, (((3,5-diamino-6-chloropyrazinyl)carbonyl)oxy)- involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound may also modulate signaling pathways and cellular processes through its interactions with specific proteins .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Spectroscopic Comparison
| Compound | Core Structure | $^{13}\text{C}$ NMR (ppm) | Key Functional Groups |
|---|---|---|---|
| Target Guanidine Compound | Pyrazine | ~157 (guanidine), ~170–175 (carbonyloxy) | Guanidine, carbonyloxy |
| Agmatine Derivative 3 | Cinnamoyl + agmatine | 157.26 (guanidine), 171.16 (amide carbonyl) | Guanidine, amide |
| Quinazoline 5 | Imidazo-quinazoline | Not reported | Aryl, imidazole |
Q & A
Q. What are the recommended synthetic routes for synthesizing Guanidine, (((3,5-diamino-6-chloropyrazinyl)carbonyl)oxy)- in laboratory settings?
The compound can be synthesized via condensation reactions between 3,5-diamino-6-chloropyrazinoyl derivatives and guanidine precursors. Key steps include halogenation at the 6-position of the pyrazine ring and subsequent coupling under controlled pH and temperature conditions. For example, U.S. Patent 3,432,502 describes the reaction of 3,5-diamino-6-halopyrazinoyl chlorides with substituted guanidines in aprotic solvents (e.g., dimethylformamide) at 60–80°C to form the target compound .
Q. What safety protocols should be followed when handling this compound?
While specific hazard data for this compound is limited, general safety measures for guanidine derivatives include:
- Use of PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
- Conducting reactions in a fume hood to prevent inhalation of vapors.
- Storing the compound in a sealed, dry container away from ignition sources .
Q. Which spectroscopic techniques are suitable for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl at ~1646 cm⁻¹, guanidine N-H stretches at ~3237–3428 cm⁻¹) .
- ¹H-NMR : In DMSO-d₆, signals for pyrazinyl protons appear at δ 6.80–6.88 (doublet of doublets), while guanidine NH groups resonate near δ 3.33–3.41 .
Advanced Research Questions
Q. How can computational methods predict the pharmacokinetic properties of this guanidine derivative?
In silico tools (e.g., SwissADME, pkCSM) can estimate absorption, distribution, metabolism, excretion, and toxicity (ADMET) parameters. For example:
- Lipophilicity (LogP) : Critical for membrane permeability; values >3 may indicate poor solubility.
- Tanimoto coefficient : Assess structural similarity to bioactive molecules to infer potential targets .
Q. What strategies optimize reaction yield when introducing substituents to the pyrazinyl core?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 6-chloro position.
- Catalysts : Mild bases (e.g., K₂CO₃) facilitate deprotonation of guanidine precursors without side reactions.
- Temperature control : Maintaining 60–80°C balances reaction kinetics and thermal stability of intermediates .
Q. How do structural modifications at the guanidine moiety affect bioactivity?
- N-Alkylation : Introducing alkyl groups (e.g., C₁–C₅) can enhance lipophilicity and blood-brain barrier penetration.
- Cyclization : Forming azetidine or piperidine rings with the guanidine nitrogen improves metabolic stability, as seen in kinase inhibitor analogs .
Q. What are the challenges in achieving regioselective chlorination at the 6-position of the pyrazine ring?
Competing halogenation at the 2- or 5-positions can occur due to electron-rich amino groups. Mitigation strategies include:
- Directing groups : Use of protective groups (e.g., acetyl) to block undesired positions.
- Reagent choice : N-Chlorosuccinimide (NCS) in acetic acid selectively targets the 6-position under mild conditions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
